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Compound of Interest

Compound Name: 5-Methyl-4-octanone

Cat. No.: B13107709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methyl-4-octanone (CAS No. 6175-51-5). Due to the limited availability of experimentally-

derived public data for this specific compound, this report includes predicted spectroscopic

values based on established principles of nuclear magnetic resonance (NMR) spectroscopy,

infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with available data for

isomeric and structurally related compounds. The information is presented to support research,

drug development, and quality control activities where the characterization of this molecule is

required.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the predicted ¹H and ¹³C NMR spectral data for 5-Methyl-4-octanone.

¹H NMR Spectroscopy Data
The predicted ¹H NMR spectrum of 5-Methyl-4-octanone would exhibit distinct signals for

each unique proton environment. The chemical shifts are influenced by the electron-

withdrawing effect of the carbonyl group and the alkyl chain's structure.

Table 1: Predicted ¹H NMR Data for 5-Methyl-4-octanone
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Protons
(Position)

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-1 ~ 0.9 Triplet ~ 7 3H

H-2 ~ 1.6 Sextet ~ 7 2H

H-3 ~ 2.4 Triplet ~ 7 2H

H-5 ~ 2.6 Multiplet - 1H

H-6 ~ 1.3 Multiplet - 2H

H-7 ~ 1.2 Multiplet - 2H

H-8 ~ 0.9 Triplet ~ 7 3H

5-CH₃ ~ 1.1 Doublet ~ 7 3H

¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. PubChem

has an entry for the ¹³C NMR spectrum of 5-Methyl-4-octanone.[1] The predicted chemical

shifts are tabulated below.

Table 2: ¹³C NMR Data for 5-Methyl-4-octanone
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Carbon (Position) Predicted Chemical Shift (δ, ppm)

C-1 ~ 14.0

C-2 ~ 20.0

C-3 ~ 45.0

C-4 (C=O) ~ 212.0

C-5 ~ 48.0

C-6 ~ 30.0

C-7 ~ 22.0

C-8 ~ 14.0

5-CH₃ ~ 16.0

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key feature

in the IR spectrum of 5-Methyl-4-octanone is the strong absorption band corresponding to the

carbonyl (C=O) stretch. A vapor phase IR spectrum is available on PubChem.[1]

Table 3: IR Spectroscopy Data for 5-Methyl-4-octanone

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C-H (alkane) 2850 - 2960 Strong

C=O (ketone) ~ 1715 Strong

C-H (bend) 1375 - 1465 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. A GC-MS spectrum is available for 5-Methyl-4-octanone on PubChem.[1] The
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fragmentation is expected to be driven by cleavage alpha to the carbonyl group.

Table 4: Mass Spectrometry Data for 5-Methyl-4-octanone

m/z Predicted Fragment Ion Relative Intensity

142 [M]⁺ (Molecular Ion) Low

113 [M - C₂H₅]⁺ Medium

99 [M - C₃H₇]⁺ Medium

85 [M - C₄H₉]⁺ High

71 [C₄H₇O]⁺ High

57 [C₄H₉]⁺ High

43 [C₃H₇]⁺ High

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 5-Methyl-4-octanone is dissolved in 0.5-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an

internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: A 300 MHz or higher field NMR spectrometer is used.

¹H NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment.

Key parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A

wider spectral width (e.g., 220-250 ppm) is used. Due to the lower natural abundance of ¹³C,
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a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be

necessary.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at

0.00 ppm.

IR Spectroscopy
Sample Preparation: For a liquid sample like 5-Methyl-4-octanone, a thin film is prepared by

placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide

(KBr) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the spectrometer's sample holder, and the spectrum is acquired

over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as

a function of wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 5-Methyl-4-octanone is prepared in a volatile

organic solvent such as dichloromethane or hexane.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source is used.

GC Conditions: A capillary column (e.g., DB-5ms) is used. The oven temperature is

programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature

(e.g., 250 °C) to ensure separation of any impurities. Helium is typically used as the carrier

gas.

MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. The mass range is

scanned from m/z 40 to 400.
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Data Analysis: The total ion chromatogram (TIC) is used to identify the peak corresponding

to 5-Methyl-4-octanone. The mass spectrum of this peak is then analyzed to determine the

molecular ion and the fragmentation pattern.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structure elucidation of an organic compound like 5-Methyl-4-octanone.
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Caption: Workflow for Spectroscopic Analysis of 5-Methyl-4-octanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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